1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane
CAS No.: 2363075-15-2
Cat. No.: VC5496406
Molecular Formula: C6H7F2I
Molecular Weight: 244.023
* For research use only. Not for human or veterinary use.
![1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane - 2363075-15-2](/images/structure/VC5496406.png)
Specification
CAS No. | 2363075-15-2 |
---|---|
Molecular Formula | C6H7F2I |
Molecular Weight | 244.023 |
IUPAC Name | 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane |
Standard InChI | InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2 |
Standard InChI Key | UDGHYIXBMPAKQH-UHFFFAOYSA-N |
SMILES | C1C2(CC1(C2)I)C(F)F |
Introduction
Chemical Identity and Structural Features
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane belongs to the class of bicyclo[1.1.1]pentanes (BCPs), which are strained hydrocarbon frameworks featuring two fused cyclopropane rings. The compound’s structure comprises a bicyclo[1.1.1]pentane core substituted with a difluoromethyl group (-CFH) at the 1-position and an iodine atom at the 3-position . The strain inherent to the BCP scaffold (approximately 90 kcal/mol) contributes to its reactivity, while the electron-withdrawing fluorine atoms and iodine substituent enhance its utility in cross-coupling reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 244.02 g/mol | |
Boiling Point | Not Available | |
Density | Not Available | |
Hazard Classification | Xn (Harmful) |
The iodine atom at the 3-position serves as a handle for further functionalization via metal-catalyzed reactions, such as Suzuki-Miyaura couplings, while the difluoromethyl group introduces metabolic stability and lipophilicity .
Synthesis and Manufacturing Processes
Synthesis of Difluoromethyl Iodide (CHF2_22I)
The production of 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane begins with the synthesis of difluoromethyl iodide (CHFI), a key intermediate. As detailed in patent WO2021167987A1 , CHFI is synthesized via the reaction of chlorodifluoroacetic acid () with iodide salts (e.g., NaI or KI) in sulfolane solvent at elevated temperatures (40–260°C). The use of sulfolane, a polar aprotic solvent, enhances reaction efficiency by stabilizing intermediates and facilitating iodide displacement.
Key Reaction Conditions for CHFI Synthesis :
-
Solvent: Sulfolane (≥50% by volume)
-
Temperature: 40–260°C (optimized at 100–150°C)
-
Base: Inorganic bases (e.g., NaOH, KOH)
-
Yield: High purity (≥98%) achieved via distillation
Reaction with [1.1.1]Propellane
The final step involves the radical addition of CHFI to [1.1.1]propellane, a highly strained hydrocarbon. This reaction proceeds under mild conditions (25–150°C) without requiring catalysts . The propellane’s central bridgehead carbon undergoes homolytic cleavage, enabling the simultaneous addition of CHF and iodine groups to form the bicyclo[1.1.1]pentane framework.
Optimized Process Parameters :
-
CHFI Concentration: 0.1–10 M (preferably ≥0.25 M)
-
Reaction Time: 1–24 hours
-
Product Isolation: Chromatography or crystallization
Alternative routes for [1.1.1]propellane synthesis include the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with magnesium or methyllithium .
Applications in Medicinal Chemistry
Bioisosteric Replacement
BCP derivatives like 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane are prized as bioisosteres for 1,4-disubstituted phenyl rings and tert-butyl groups. In a landmark study, Stepan et al. demonstrated that replacing a para-fluorophenyl group in a γ-secretase inhibitor with a BCP moiety improved aqueous solubility by 4-fold and doubled metabolic stability . The difluoromethyl group further enhances passive membrane permeability, making the compound advantageous for central nervous system (CNS) drug candidates .
Role in Fragment-Based Drug Discovery
The iodine substituent enables late-stage diversification via cross-coupling reactions. For example, palladium-catalyzed coupling with boronic acids can introduce aryl or heteroaryl groups, allowing rapid exploration of structure-activity relationships (SAR) . This modularity aligns with fragment-based drug discovery paradigms, where small, functionalized building blocks are iteratively optimized.
Recent Advances and Future Directions
Recent breakthroughs in BCP functionalization, such as radical carboamination and difluorocarbene ring expansion , highlight opportunities to diversify the scaffold. For instance, the one-pot synthesis of 2,2-difluorobicyclo[1.1.1]pentanes from α-allyldiazoacetates could inspire analogous routes for 1-(difluoromethyl)-3-iodo derivatives. Additionally, computational studies to predict metabolic pathways and toxicity profiles are critical for advancing the compound into preclinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume